molecular formula C23H24N2O3S B2476767 4-[cyclopentyl(methyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide CAS No. 922893-88-7

4-[cyclopentyl(methyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide

Cat. No.: B2476767
CAS No.: 922893-88-7
M. Wt: 408.52
InChI Key: ULIQFWGIBPVHCV-UHFFFAOYSA-N
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Description

This compound is characterized by its complex structure, which includes a cyclopentyl group, a methylsulfamoyl group, and a naphthalen-1-yl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-sulfamoylbenzoic acid with cyclopentylmethylamine to form an intermediate, which is then coupled with naphthalen-1-ylamine under specific reaction conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-[cyclopentyl(methyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

4-[cyclopentyl(methyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide has been explored for various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and certain types of cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to a reduction in the production of inflammatory mediators and other bioactive molecules . The pathways involved in its mechanism of action include the arachidonic acid cascade and the cyclooxygenase pathway .

Comparison with Similar Compounds

Similar Compounds

  • 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
  • 4-[cyclopentyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide
  • 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Uniqueness

4-[cyclopentyl(methyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the naphthalen-1-yl group enhances its binding affinity to certain molecular targets, making it a more potent inhibitor compared to similar compounds. Additionally, its unique combination of functional groups allows for a broader range of chemical modifications and applications in various fields.

Properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-naphthalen-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-25(19-9-3-4-10-19)29(27,28)20-15-13-18(14-16-20)23(26)24-22-12-6-8-17-7-2-5-11-21(17)22/h2,5-8,11-16,19H,3-4,9-10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIQFWGIBPVHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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